molecular formula C17H14N2O3 B1148824 4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid CAS No. 148672-68-8

4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid

Cat. No.: B1148824
CAS No.: 148672-68-8
M. Wt: 294.30466
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Description

4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid is a heterocyclic compound featuring a benzoic acid core linked to a substituted phenyl ring containing a 1,2,4-oxadiazole moiety. The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, is substituted with a methyl group at position 5, while the phenyl ring adjacent to the benzoic acid carries a methyl group at position 2 (-18). This structural configuration enhances its utility as a pharmacophore in medicinal chemistry, particularly in targeting enzymes and receptors such as histone deacetylases (HDACs) and serotonin receptors (5-HT) .

The compound’s synthesis typically involves coupling reactions, such as the treatment of benzoic acid derivatives with thionyl chloride to form acid chlorides, followed by amidation with indole or tetrahydroquinoline intermediates (). Its molecular weight is 486.57 g/mol (for derivatives), with notable physicochemical properties including moderate hydrophobicity (XLogP ~5.0) and hydrogen-bonding capacity (7 acceptors, 1 donor), which influence its pharmacokinetic profile .

Properties

IUPAC Name

4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-9-14(16-18-11(2)22-19-16)7-8-15(10)12-3-5-13(6-4-12)17(20)21/h3-9H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYAKOVWIQBPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid typically involves the cyclization of corresponding acyclic precursors. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another approach involves the use of reagents like POCl3, PCl5, or (CF3CO)2O for cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmaceutical Development

The oxadiazole derivatives have been extensively studied for their biological activities. Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit various enzymes associated with cancer progression and bacterial growth .

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammatory markers in vitro

Material Science

The incorporation of 4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid into polymer matrices has shown to enhance thermal stability and UV resistance. This property is particularly beneficial for developing advanced materials used in coatings and packaging .

Case Study: Polymer Coatings
A study demonstrated that adding this compound to polymer coatings improved their UV-blocking capabilities while maintaining transparency. The resulting materials are suitable for applications in outdoor environments where UV exposure is a concern .

Biological Studies

In biological research, the compound's potential as an endocrine disruptor has been investigated. Studies have highlighted its effects on hormonal pathways in animal models, raising concerns about its long-term implications on health .

Table 2: Endocrine Disruption Studies

Study TypeFindingsReference
In vitroInduction of cell proliferation in breast cancer cells
In vivoAlteration of uterine weight in immature rats

Mechanism of Action

The mechanism of action of 4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various biological receptors, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid

  • Structure : Lacks the 2-methyl substituent on the phenyl ring.
  • Properties : Melting point 262–264°C, 97% purity, molecular weight 204.18 g/mol ().
  • Applications : Used as a synthetic intermediate but exhibits lower binding affinity to HDAC4/5 compared to the target compound due to reduced steric bulk .

B. 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid

  • Structure : Features a trifluoromethyl group on the oxadiazole ring instead of methyl.
  • Properties : The electron-withdrawing CF₃ group enhances metabolic stability and HDAC4/5 selectivity (IC₅₀ < 100 nM) but reduces aqueous solubility compared to the methyl-substituted analogue .
  • Applications : Preferred in HDAC inhibitor development for improved enzyme affinity .

C. [4-(5-Cyclopropyl/Propyl-1,2,4-oxadiazol-3-yl)phenyl]carbamic Acid Methyl Esters

  • Structure : Oxadiazole substituents vary (cyclopropyl, propyl), with a carbamic acid methyl ester replacing benzoic acid.
  • Properties : Increased lipophilicity (higher LogP) correlates with enhanced antimicrobial activity against nematodes and fungi .
  • Applications : Demonstrates how substituent bulk and polarity modulate bioactivity .
Biochemical Activity and Selectivity
Compound Target/Activity Key Findings Reference
Target Compound 5-HT₇ Serotonin Receptors Binds with high affinity (Ki < 10 nM); used in CNS disorder therapeutics
3-(5-(4-Trifluoromethylphenyl)-oxadiazole)-benzoic Acid Firefly Luciferase IC₅₀ ~1 µM; structural similarity to D-luciferin enables enzyme inhibition
4-(5-Methyl-oxadiazole)benzaldehyde Synthetic Intermediates Used in Schiff base formation; lower bioactivity than benzoic acid analogues

Biological Activity

4-[2-Methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis methods and structure-activity relationships (SAR) are also discussed, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a substituted oxadiazole ring, which is known for enhancing biological activity. Its molecular formula is C16H16N4O3C_{16}H_{16}N_4O_3, with a molecular weight of 300.32 g/mol.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. For instance:

  • Synthesis and Testing : Compounds were synthesized using microwave-assisted methods and screened for activity against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The results indicated that certain derivatives exhibited significant antibacterial activity with minimal cytotoxicity toward HeLa cells .
CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
5b816
5c48
5d1632

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays:

  • Cell Viability Assays : The compound was tested on cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). Results showed that it inhibited cell proliferation significantly at concentrations above 10 µM without affecting normal cell lines .
Cell LineIC50 (µM)% Inhibition at 50 µM
MCF-71278%
PC31582%

3. Anti-inflammatory Activity

The anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats:

  • In Vivo Studies : The compound demonstrated significant edema inhibition compared to the control group. The percentage inhibition was comparable to that of standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the oxadiazole ring significantly influence the biological activity:

  • Electron-Withdrawing Groups : The presence of groups such as chloro or nitro enhances the activity by increasing electron deficiency, which facilitates interaction with biological targets.

Case Studies

A notable case study involved a series of derivatives synthesized from the parent compound. These derivatives were evaluated for their pharmacokinetic profiles and biological activities:

  • Study Findings : One derivative showed enhanced selectivity for cancer cells while exhibiting low toxicity in normal cells. This suggests a promising therapeutic window for further development .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationAmidoxime + AcCl, reflux, 12 h65–75
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 24 h50–60

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments. DMSO-d₆ is preferred for resolving acidic protons in the benzoic acid group .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can computational methods resolve contradictions in experimental spectral data?

Methodological Answer:
Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or conformational flexibility. Strategies include:

  • DFT Calculations : Using Gaussian or ORCA software to model solvent effects (e.g., PCM for DMSO) and compare calculated vs. observed shifts.
  • NOESY Experiments : To identify spatial proximity of protons in rigid regions of the molecule .

Q. Example Workflow :

Optimize molecular geometry using B3LYP/6-31G(d).

Calculate NMR chemical shifts with the GIAO method.

Compare with experimental data; refine using explicit solvent models if needed.

Advanced: What approaches are used to study structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes in enzyme active sites.
  • Analog Synthesis : Modify substituents (e.g., methyl groups on oxadiazole or benzoic acid) and compare bioactivity .

Q. Table 2: Example Biological Data

Modification SiteActivity Change (vs. Parent Compound)Reference
Oxadiazole C5-methyl2-fold ↑ in COX-2 inhibition
Benzoic acid ortho-substituentLoss of activity

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Prepare sodium salts by deprotonating the benzoic acid group (pH > 7.0) .
  • Surfactant Additives : Polysorbate-80 (0.01–0.1%) to enhance dispersion without cytotoxicity.

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : Lyophilized powder at –20°C under argon; avoid repeated freeze-thaw cycles.
  • Degradation Monitoring : Periodic HPLC analysis to detect hydrolysis of the oxadiazole ring or ester groups .

Advanced: How can researchers validate the compound’s role in material science applications (e.g., polymer synthesis)?

Methodological Answer:

  • Coordination Chemistry : Test metal-binding affinity (e.g., with Cu²⁺ or Fe³⁺) via UV-vis titration.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for polymer compatibility.
  • X-ray Crystallography : Resolve crystal packing interactions to design functional materials .

Advanced: What strategies mitigate spectral interference in MS/MS-based quantification?

Methodological Answer:

  • Ion Suppression Mitigation : Optimize LC gradients to separate matrix components.
  • Isotopic Labeling : Synthesize a deuterated internal standard (e.g., d₃-methyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.